REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7](Cl)=[O:8])=[CH:5][C:4]2[C:10]([O:12][C:13](=[O:14])[C:3]=2[CH:2]=1)=[O:11].C1(=O)[O:21]CCCCC1.N1C=CC=CC=1.[OH2:29]>CC(C)=O>[C:13]([OH:12])(=[O:14])[C:3]1[C:4](=[CH:5][C:6](=[CH:1][CH:2]=1)[C:7]([OH:21])=[O:8])[C:10]([OH:11])=[O:29]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C(=O)Cl)C(=O)OC2=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
82.05 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCO1)=O
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while continuously stirring the cold solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The flask is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the flask contents are continuously stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
the solution is stirred continuously at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solids formed
|
Type
|
CUSTOM
|
Details
|
are removed by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield the product
|
Name
|
|
Type
|
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |